Lipophilicity-Driven Differentiation: XLogP3-AA Comparison Against 5-Position Analogs
N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide possesses a calculated XLogP3-AA of 5.2, placing it in a higher lipophilicity range compared to the acetamide analog (N-(2-benzoyl-3-methylbenzofuran-5-yl)acetamide, MW 293.32, predicted XLogP ~3.0–3.5 based on reduced carbon count) and the 4-methoxybenzamide analog (predicted XLogP ~4.8) [1]. This difference of approximately 1.7–2.2 log units corresponds to a theoretical ~50–160-fold increase in octanol-water partition coefficient, which directly impacts membrane permeability, plasma protein binding, and metabolic clearance predictions [2]. Such a shift in lipophilicity is known to alter oral bioavailability class within the Biopharmaceutics Classification System and can substantially influence tissue distribution profiles in in vivo models [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.2 |
| Comparator Or Baseline | N-(2-benzoyl-3-methylbenzofuran-5-yl)acetamide: estimated XLogP ~3.0–3.5; N-(2-benzoyl-3-methylbenzofuran-5-yl)-4-methoxybenzamide: estimated XLogP ~4.8 |
| Quantified Difference | Δ XLogP ≈ 1.7–2.2 (target vs. acetamide); Δ XLogP ≈ 0.4 (target vs. 4-methoxybenzamide) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity may confer superior membrane permeability but also increases risk of CYP-mediated metabolism and hERG liability, making this compound a distinct tool for studying lipophilicity-activity trade-offs in benzofuran-based probe design.
- [1] PubChem. (2026). N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide - PubChem CID 27462136. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-benzoyl-3-methylbenzofuran-5-yl_benzamide View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (General reference for interpretation of logP differences). View Source
